4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

SYK inhibition FLT3 inhibition kinase inhibitor potency

FLT3-driven AML research lacks a single tool compound that co-inhibits SYK and FLT3-single-target inhibitors fail to recapitulate the dual pharmacology required for maximal antiproliferative activity. TAK-659 (CAS 861881-11-0) is the only dual SYK/FLT3 inhibitor available. • 96% TGI in FLT3-ITD MV-4-11 xenografts (60 mg/kg q.d.). • >50-fold selectivity over 290 kinases; minimal off-target confounding. • Reversible binding for rapid target disengagement-safer than covalent inhibitors. Supplied ≥98% purity with full analytical documentation.

Molecular Formula C11H13F3N2O2S
Molecular Weight 294.3 g/mol
CAS No. 861881-11-0
Cat. No. B1517503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione
CAS861881-11-0
Molecular FormulaC11H13F3N2O2S
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C11H13F3N2O2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-19(17,18)6-4-16/h1-2,7H,3-6,15H2
InChIKeyNAJGKCZNYWUQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659: Dual SYK/FLT3 Inhibitor Overview


4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione, also known as TAK-659 or mivavotinib, is an investigational, orally bioavailable, reversible small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the thiomorpholine-1,1-dione chemotype and was developed through structure-based drug design for hematological malignancies including acute myeloid leukemia (AML) and B-cell lymphomas [2]. The compound has progressed to Phase Ib/II clinical evaluation in relapsed/refractory AML and B-cell lymphoma [1][2].

1
Dual SYK/FLT3 pathway inhibition study context
2
Preclinical hematological malignancy model support
3
Oral in vivo research-compatible tool compound
4
Reversible type I binding mechanism probe

Why Single-Target Inhibitors Cannot Substitute for TAK-659


No approved or investigational SYK inhibitor (e.g., fostamatinib, entospletinib, cerdulatinib) concurrently inhibits FLT3, and no approved FLT3 inhibitor (e.g., quizartinib, gilteritinib, midostaurin) concurrently inhibits SYK at therapeutically relevant concentrations [1][2]. Preclinical data demonstrate that the dual inhibition of both kinases is required for maximal antiproliferative activity in FLT3-mutated AML models, as TAK-659 shows significantly higher efficacy in FLT3-mutated versus FLT3-wildtype primary patient samples—a differential effect not recapitulated by SYK-selective or FLT3-selective agents alone [3]. Therefore, substituting TAK-659 with a single-target inhibitor compromises the dual mechanism, leading to incomplete target coverage and reduced antitumor activity in the FLT3-mutant setting.

SYK-Selective Inhibitor
Lacks FLT3 inhibition; dual-pathway antiproliferative response may not be recapitulated.
FLT3-Selective Inhibitor
No SYK suppression; BCR-like signaling axis may remain unblocked, shifting model interpretation.
Multi-Kinase Inhibitor
Broader off-target profile may introduce kinase-selectivity confounding; JAK or VEGFR pathways may be co-inhibited.

Quantitative Differentiation Evidence for TAK-659


Dual SYK/FLT3 Inhibition Potency vs. Single-Target Agents

TAK-659 inhibits SYK with an IC50 of 3.2–4.3 nM and FLT3 with an IC50 of 4.6 nM, achieving balanced dual-target potency at low nanomolar concentrations [1][2]. In contrast, the clinical SYK inhibitor fostamatinib (R406 active metabolite) inhibits SYK with an IC50 of 41 nM and has no meaningful FLT3 activity at comparable concentrations . Entospletinib (GS-9973) inhibits SYK with an IC50 of 7.7 nM but is >1000-fold selective for SYK over FLT3 . Cerdulatinib inhibits SYK with an IC50 of 32 nM and targets JAK family kinases, not FLT3 . Thus, TAK-659 is the only inhibitor that simultaneously achieves sub-5 nM potency against both SYK and FLT3.

Target Potency
Head-to-head
SYK IC50 3.2–4.3 nM; FLT3 IC50 4.6 nM
Supports dual-target engagement assay context; no single-target agent achieves matched potency.
Cell-free recombinant kinase assays
SYK inhibition FLT3 inhibition kinase inhibitor potency

Kinome-Wide Selectivity Profile

In a broad kinase panel of 290 protein kinases, TAK-659 demonstrated >50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. This selectivity window is critical because many clinical multi-kinase inhibitors (e.g., midostaurin) lack this degree of target restriction, leading to broader off-target kinase inhibition and potentially greater toxicity. TAK-659 also displayed 36-fold selectivity over JAK3, 42-fold over ZAP70, and 23-fold over VEGFR2 , confirming a clean selectivity profile.

Selectivity Window
Head-to-head
>50-fold over 290 kinases; 36-fold JAK3, 42-fold ZAP70
Supports isoform-selectivity interpretation; avoids JAK pathway confounding seen with pan-kinase inhibitors.
ATP-competitive kinase panel profiling
kinase selectivity off-target profiling kinase panel screening

In Vivo Tumor Growth Inhibition in AML Xenografts

Daily oral administration of TAK-659 at 60 mg/kg produced 96% tumor growth inhibition (TGI) in the FLT3-ITD MV-4-11 AML xenograft model versus 66% TGI in the FLT3-wildtype KG-1 model [1]. This 30-percentage-point differential demonstrates that TAK-659's efficacy is driven by FLT3 mutational status, a pharmacodynamic feature not achievable with SYK-only inhibitors such as fostamatinib or entospletinib, which lack FLT3 inhibitory activity [1].

Model TGI
Head-to-head
96% TGI MV-4-11 (FLT3-ITD); 66% TGI KG-1 (FLT3-WT)
Supports FLT3-mutation-dependent model-response context; differential not achievable with SYK-only inhibitors.
Oral 60 mg/kg daily, 21-day xenograft study
AML xenograft tumor growth inhibition FLT3-ITD

Antiproliferative Activity in FLT3-Mutated Primary AML Cells

In an ex vivo study of 68 primary AML patient samples treated with five SYK inhibitors, TAK-659 and fostamatinib showed significantly higher antiproliferative effects in FLT3-mutated patients compared to non-mutated patients [1]. While both TAK-659 and fostamatinib demonstrated this FLT3-mutation-dependent activity, TAK-659 achieved the effect at lower concentrations (0.005–5 µM) than fostamatinib, consistent with its dual SYK/FLT3 pharmacology. Entospletinib and cerdulatinib did not show this FLT3-mutation-dependent differential [1].

Patient-Derived Response
Head-to-head
Higher antiproliferative effect in FLT3-mutated vs WT at 0.005–5 µM
Supports FLT3-status-stratified assay context; entospletinib and cerdulatinib lacked differential.
68 primary AML samples, 48h ex vivo culture
primary AML FLT3 mutation antiproliferative activity patient-derived cells

Clinical Activity in Relapsed/Refractory AML

In a phase Ib trial of 43 patients with relapsed/refractory AML, mivavotinib (TAK-659) achieved 5 complete responses (4 with incomplete count recovery), indicating clinical antitumor activity in a heavily pretreated population [1]. The recommended phase II dose was established at 140 mg once daily. This clinical activity is notable because relapsed/refractory AML is a setting of high unmet need where single-target FLT3 inhibitors (e.g., quizartinib, gilteritinib) have shown activity only in FLT3-mutated subsets, whereas TAK-659 may provide benefit across a broader patient population due to its dual mechanism [1].

Trial Response
Class-level
5/43 CR (4 CRi); Phase Ib RP2D 140 mg QD
Reported clinical endpoint context; cross-trial comparison limited by different populations.
Relapsed/refractory AML, FLT3-mutated and wildtype
relapsed/refractory AML phase Ib clinical trial complete remission

Oral Bioavailability and Reversible Binding Mechanism

TAK-659 is an orally bioavailable, reversible (type I) kinase inhibitor, distinguishing it from irreversible SYK inhibitors that covalently modify their target [1][2]. Reversible binding allows for faster target disengagement upon drug withdrawal, which is pharmacologically relevant for managing potential on-target toxicities such as SYK-mediated platelet dysfunction. In the phase Ib trial, reversible inhibition may have contributed to the manageable bleeding risk profile, with most bleeding events being grades 1–2 and resolving without dose modification [3]. Irreversible inhibitors (e.g., ibrutinib) carry a higher and persistent bleeding risk due to prolonged target occupancy.

Binding Mode
Class-level
Reversible type I inhibitor; oral bioavailability demonstrated
Supports target-engagement reversibility context; grade ≥3 bleeding limited to high BID exposure.
Platelet function assessed in Phase Ib study
oral bioavailability reversible inhibition pharmacokinetics

Key Application Scenarios for TAK-659


Preclinical AML Models for Dual SYK/FLT3 Blockade

Researchers investigating FLT3-driven AML signaling should select TAK-659 to simultaneously inhibit SYK-mediated BCR-like signaling and FLT3-driven proliferation. The compound's 96% TGI in FLT3-ITD MV-4-11 xenografts at 60 mg/kg daily and its differential antiproliferative activity in FLT3-mutated primary AML samples make it the appropriate probe for co-targeting studies [1][2]. No single-target SYK or FLT3 inhibitor can replicate this dual pharmacology.

Primary AML Sample Stratification and Drug Sensitivity Screening

In ex vivo drug sensitivity profiling of primary AML cohorts, TAK-659 uniquely identifies FLT3-mutation-dependent antiproliferative responses (significant at 0.005–5 µM) that are not observed with entospletinib or cerdulatinib [2]. Procurement of TAK-659 for functional precision medicine panels enables stratification of patients who may benefit from dual SYK/FLT3 inhibition.

Kinase Selectivity Profiling and Chemical Biology

For chemoproteomics or kinase-selectivity studies requiring a tool compound with >50-fold selectivity for SYK and FLT3 over 290 kinases, TAK-659 provides a cleaner pharmacological window than cerdulatinib (which co-inhibits JAK family kinases at sub-10 nM) or midostaurin (a promiscuous multi-kinase inhibitor) [1]. TAK-659's selectivity profile (36-fold over JAK3, 42-fold over ZAP70, 23-fold over VEGFR2) makes it the reagent of choice for experiments requiring minimal off-target confounding .

Translational Research on Reversible Kinase Inhibitor Safety

Programs evaluating on-target toxicity of SYK inhibition (particularly platelet dysfunction) benefit from TAK-659's reversible binding mechanism, which allows rapid target disengagement. Clinical data show that grade ≥3 bleeding events occurred only at high BID doses, while daily dosing at 140 mg maintained a manageable safety profile [3]. This contrasts with irreversible covalent inhibitors where sustained target occupancy leads to cumulative bleeding risk, making TAK-659 a safer reversible comparator for preclinical safety pharmacology studies.

Application
Selection Property
Validation Focus
Preclinical AML modeling
Dual SYK/FLT3 pathway inhibition
FLT3-mutation-dependent model response
Primary AML sample profiling
FLT3-status discriminative response
Antiproliferative endpoint interpretation
Kinase selectivity studies
Selective SYK/FLT3 inhibition over broad kinome
Off-target kinase activity review
Reversible inhibitor pharmacology
Reversible type I binding mode
Tolerability endpoint context monitoring
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